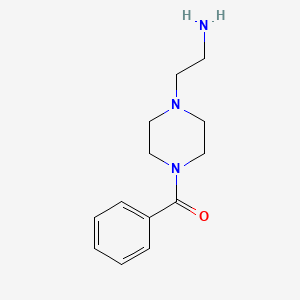

1-Benzoyl-4-(2-aminoethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzoyl-4-(2-aminoethyl)piperazine is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .

Synthesis Analysis

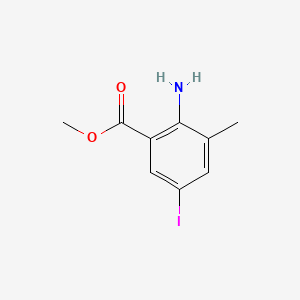

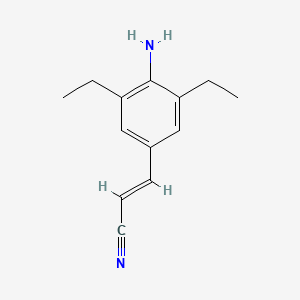

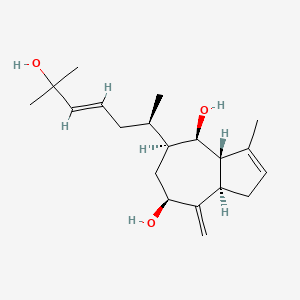

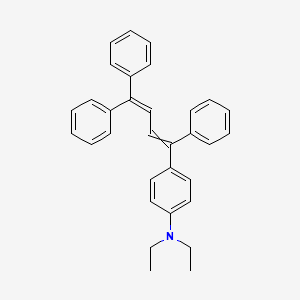

The synthesis of piperazine derivatives, such as 1-Benzoyl-4-(2-aminoethyl)piperazine, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4-(2-aminoethyl)piperazine consists of a central piperazine ring with a benzoyl group and an aminoethyl group attached . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Piperazine derivatives, including 1-Benzoyl-4-(2-aminoethyl)piperazine, are involved in a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación

Multikinase Inhibitor Metabolism : A study identified a novel multikinase inhibitor, KW-2449, which contains a piperazine ring and is metabolized to its oxo-piperazine form. Monoamine oxidase-B (MAO-B) and aldehyde oxidase (AO) were found to play significant roles in this metabolism, providing insights into piperazine's role in drug development (Hosogi et al., 2017).

Phospholipase A2 Inhibition : Research on 1-Benzoyl-2-alkyl piperazines has shown them to be strong inhibitors of secreted phospholipase A2 (PLA2). Modifications like sulfamide introduction and electrodonor substituents have improved their inhibitory activity, suggesting potential therapeutic applications (Binisti et al., 2001).

Antimicrobial and Antioxidant Activities : A study synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and evaluated them for antimicrobial and antioxidant activities. Some compounds exhibited significant antimicrobial activity against pathogenic strains and moderate antioxidant activity, indicating potential applications in these areas (Mallesha & Mohana, 2011).

NMR-based Conformational Analysis : N-benzoylated piperazine compounds were synthesized and analyzed using temperature-dependent 1H NMR spectroscopy to study their conformational behavior in solution. This research provides insights into the conformational aspects of such compounds, crucial for understanding their interactions and reactions (Wodtke et al., 2018).

Butyrylcholinesterase Inhibition : Research on benzamide derivatives with heterocyclic furan and piperazine rings found some compounds to be considerable inhibitors of butyrylcholinesterase enzyme, suggesting potential applications in neurological disorders or diseases involving cholinesterase imbalances (Abbasi et al., 2020).

Cancer Cell Cytotoxicity : A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, suggesting the potential use of these compounds in cancer treatment (Yarim et al., 2012).

Safety And Hazards

Direcciones Futuras

The future directions for research on 1-Benzoyl-4-(2-aminoethyl)piperazine and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Recent developments in the synthesis of piperazine derivatives have been focused on the literature of 2015–2020 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, suggesting potential for future pharmaceutical applications .

Propiedades

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCRXUALSHZBFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651571 |

Source

|

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-4-(2-aminoethyl)piperazine | |

CAS RN |

123469-39-6 |

Source

|

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.